molecular formula C15H25NO B11709202 N,N-diethyladamantane-1-carboxamide

N,N-diethyladamantane-1-carboxamide

Cat. No.: B11709202
M. Wt: 235.36 g/mol
InChI Key: ZQWHHCSEGLAVTC-UHFFFAOYSA-N
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Description

N,N-diethyladamantane-1-carboxamide is a compound derived from adamantane, a hydrocarbon with a unique cage-like structure. This compound is characterized by the presence of a carboxamide group attached to the adamantane core, with two ethyl groups attached to the nitrogen atom. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyladamantane-1-carboxamide typically involves the amidation of adamantane-1-carboxylic acid with diethylamine. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, followed by the addition of diethylamine to form the desired amide . The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyladamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The adamantane core can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of N,N-diethyladamantane-1-amine.

    Substitution: Formation of halogenated adamantane derivatives.

Scientific Research Applications

N,N-diethyladamantane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Investigated for its potential use in drug delivery systems due to the stability of the adamantane core.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N,N-diethyladamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core provides a rigid scaffold that can interact with biological membranes, potentially disrupting their function. The carboxamide group can form hydrogen bonds with target proteins, influencing their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethyladamantane-1-carboxamide: Similar structure but with methyl groups instead of ethyl groups.

    Adamantane-1-carboxamide: Lacks the diethyl substitution on the nitrogen atom.

    N-ethyladamantane-1-carboxamide: Contains only one ethyl group on the nitrogen atom.

Uniqueness

N,N-diethyladamantane-1-carboxamide is unique due to the presence of two ethyl groups on the nitrogen atom, which can influence its chemical reactivity and biological activity. The adamantane core provides significant stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H25NO

Molecular Weight

235.36 g/mol

IUPAC Name

N,N-diethyladamantane-1-carboxamide

InChI

InChI=1S/C15H25NO/c1-3-16(4-2)14(17)15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,3-10H2,1-2H3

InChI Key

ZQWHHCSEGLAVTC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C12CC3CC(C1)CC(C3)C2

Origin of Product

United States

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